ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor compound, followed by cyclization and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce de-brominated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate can be compared with other similar compounds, such as:
- 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
- 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the bromine atom in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H13BrO4 |
---|---|
Molecular Weight |
289.12 g/mol |
IUPAC Name |
ethyl 2-bromo-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-10(13)6-4-3-5-7(6)11(14)16-9(5)8(4)12/h4-9H,2-3H2,1H3 |
InChI Key |
UNAVIWIODDXNOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CC3C1C(=O)OC3C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.